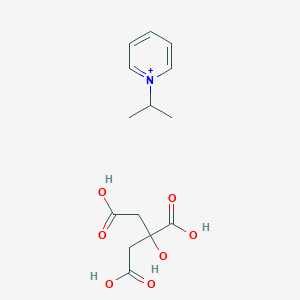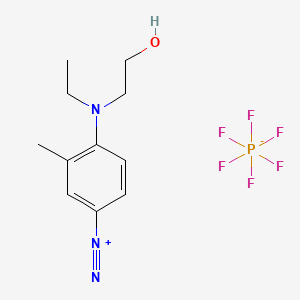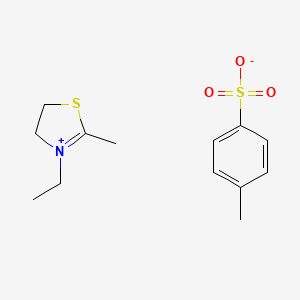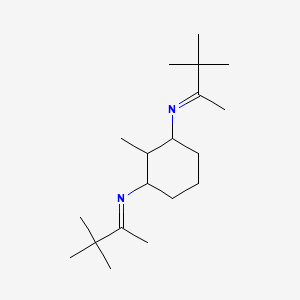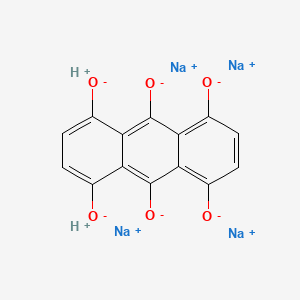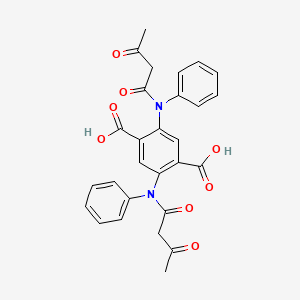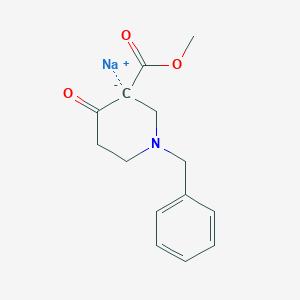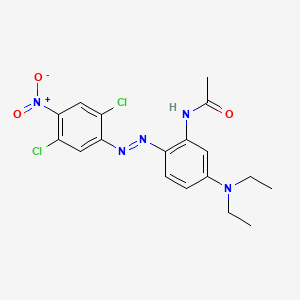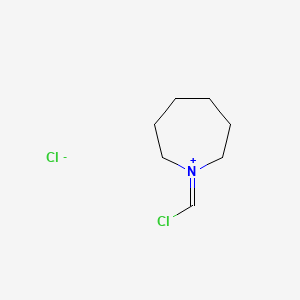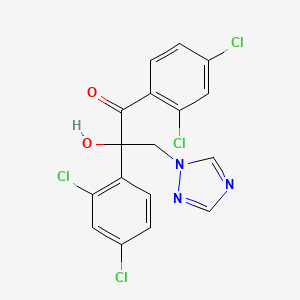
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium group, a carboxylatoethoxy group, and an oleate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves multiple steps. One common method includes the esterification of oleic acid with a suitable alcohol, followed by the introduction of the ammonium group through a reaction with an appropriate ammonium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a component in biochemical assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with specific molecular targets and pathways. The ammonium group can facilitate binding to negatively charged sites, while the oleate moiety may interact with hydrophobic regions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium oleate: A simpler compound with similar oleate moiety but lacking the additional functional groups.
Ammonium stearate: Another ammonium salt with a different fatty acid component.
Ammonium palmitate: Similar structure but with a palmitic acid moiety instead of oleic acid.
Uniqueness
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
94313-68-5 |
|---|---|
Fórmula molecular |
C24H45NO6 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
azane;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid |
InChI |
InChI=1S/C24H42O6.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);1H3/b12-11-; |
Clave InChI |
GWEJFPVHTVFSKI-AFEZEDKISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


